molecular formula C8H7ClO2 B13099690 3-Chloro-6-hydroxy-2-methylbenzaldehyde

3-Chloro-6-hydroxy-2-methylbenzaldehyde

Cat. No.: B13099690
M. Wt: 170.59 g/mol
InChI Key: DBMDFPYKZIKDGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-hydroxy-2-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H7ClO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a benzene ring, along with an aldehyde functional group. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-6-hydroxy-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-hydroxy-3-methylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-hydroxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-6-hydroxy-2-methylbenzoic acid.

    Reduction: 3-Chloro-6-hydroxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-hydroxy-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydroxy-2-methylbenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-hydroxy-6-methylbenzaldehyde
  • 3-Chloro-4-methoxybenzaldehyde
  • 3-Methylsalicylaldehyde

Uniqueness

3-Chloro-6-hydroxy-2-methylbenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and hydroxy groups on the benzene ring allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

IUPAC Name

3-chloro-6-hydroxy-2-methylbenzaldehyde

InChI

InChI=1S/C8H7ClO2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-4,11H,1H3

InChI Key

DBMDFPYKZIKDGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.